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From the desk of a Senior Application Scientist

Welcome to our dedicated guide on a critical, yet often overlooked, aspect of RNA purification:

the removal of residual lithium chloride (LiCl) from your RNA pellet. While LiCl is an invaluable

reagent for selectively precipitating RNA, its persistence in the final sample can significantly

compromise downstream applications.[1][2][3][4] This resource provides in-depth, experience-

driven answers and protocols to ensure your RNA is free from this common inhibitor.

Frequently Asked Questions (FAQs)
Here, we address the most common queries and concerns researchers face when working with

LiCl-precipitated RNA.

Q1: Why is LiCl used for RNA precipitation?
A1: Lithium chloride is a preferred salt for RNA precipitation due to its high selectivity for RNA

over other nucleic acids and contaminants.[1][2][5] It is particularly effective at excluding DNA,

proteins, and carbohydrates from the precipitate.[1][2] Furthermore, LiCl precipitation does not

efficiently precipitate smaller RNA species like tRNA or unincorporated nucleotides, which can
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be advantageous for purifying mRNA or other long RNA molecules.[6][7] This makes it a

valuable tool for cleaning up RNA samples, especially after in vitro transcription reactions

where unincorporated NTPs can interfere with accurate quantification.[1][2]

Q2: My A260/A230 ratio is low after LiCl precipitation.
What does this indicate?
A2: A low A260/A230 ratio (typically below 1.8) is a strong indicator of contamination with

residual salts, and in the context of LiCl precipitation, lithium chloride itself is a likely culprit.

Guanidine salts, often used in initial lysis buffers, are also common contaminants that absorb

strongly around 230 nm.[8][9][10] While a low ratio points to contamination, it's important to

note that even with some residual guanidine thiocyanate, downstream applications may not be

significantly compromised.[10]

Q3: How does residual LiCl affect downstream
applications?
A3: Residual LiCl can be inhibitory to several common downstream enzymatic reactions. The

chloride ions, in particular, can interfere with the activity of enzymes like reverse transcriptase,

which is crucial for cDNA synthesis in RT-PCR and RNA sequencing library preparation.[11]

This inhibition can lead to reduced cDNA yield, biased representation of transcripts, and overall

failure of your experiment.[3][4]

Q4: Are there alternatives to LiCl for RNA precipitation?
A4: Yes, several alternatives exist. The most common method involves using a monovalent

cation like sodium acetate or ammonium acetate in conjunction with ethanol or isopropanol.[12]

While effective, these methods may be less selective for RNA and can co-precipitate DNA and

other contaminants.[12] The choice of precipitation agent often depends on the specific

requirements of your downstream application and the nature of your starting material.[12]

Troubleshooting Guide: Removing Residual LiCl
This section provides actionable steps to diagnose and resolve LiCl contamination in your RNA

samples.
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Identifying the Problem: Key Indicators of LiCl
Contamination

Low A260/A230 Ratio: As discussed, a ratio significantly below 1.8 is a primary red flag.

Difficulty Resuspending the Pellet: A pellet that is glassy, crystalline, or difficult to dissolve in

water or buffer may contain excess salt.

Inhibition of Downstream Reactions: If your RT-PCR or other enzymatic assays are

performing poorly with an RNA sample that otherwise appears intact, suspect inhibitor

carryover.

The Solution: Effective Washing of the RNA Pellet
The most direct and effective way to remove residual LiCl is through meticulous washing of the

RNA pellet with 70-80% ethanol.[7][13][14] This solution solubilizes the salts while keeping the

RNA precipitated.[13]

Workflow for LiCl Removal
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Caption: Troubleshooting workflow for removing LiCl from an RNA pellet.

Detailed Protocol for an Effective Ethanol Wash
Initial Pellet Collection: After LiCl precipitation, centrifuge your sample at high speed (e.g.,

>12,000 x g) for 15-30 minutes at 4°C to form a tight pellet.[7]
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Supernatant Removal: Carefully decant or aspirate the supernatant, being cautious not to

disturb the RNA pellet.

Add 70-80% Ethanol: Add at least 500 µL of ice-cold 70-80% ethanol to the tube. The

volume should be sufficient to fully cover the pellet and wash the sides of the tube.[13]

Dislodge the Pellet: This is a critical step. Vortex the tube for a few seconds to dislodge the

pellet from the tube wall.[13][15] This allows the ethanol solution to access and dissolve the

salts trapped within the pellet.

Re-pellet the RNA: Centrifuge the sample again at high speed for at least 5-10 minutes at

4°C to recollect the RNA pellet.[14][15]

Thorough Supernatant Removal: Carefully aspirate all the ethanol. A brief, secondary spin (a

"pulse spin") can help collect any remaining droplets at the bottom of the tube for complete

removal.

Air-Dry the Pellet: Allow the pellet to air-dry for 5-10 minutes.[15] Avoid over-drying, as this

can make the RNA difficult to resuspend.[15] The pellet should be translucent, not bone-

white and crystalline.

Resuspend: Resuspend the clean RNA pellet in an appropriate volume of nuclease-free

water or buffer.

Comparison of Washing Strategies
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Washing Method Pros Cons Recommendation

Single 70% Ethanol

Wash

Quick and generally

effective for routine

preparations.

May not be sufficient

for heavily

contaminated samples

or very large pellets.

Standard procedure

for most applications.

Double 70% Ethanol

Wash

Provides a more

thorough removal of

residual salts.

Slightly increases

processing time and

the risk of pellet loss if

not performed

carefully.

Recommended for

samples with very low

A260/A230 ratios or

for highly sensitive

downstream

applications like RNA-

seq.

Re-precipitation

The most rigorous

method for cleaning

up a contaminated

sample.

Can lead to some loss

of RNA yield.[16]

A final resort for highly

contaminated samples

that do not improve

with additional

washes.

Advanced Troubleshooting: When a Simple Wash Isn't
Enough
If your A260/A230 ratio remains low after one or two thorough ethanol washes, consider a re-

precipitation step.

Protocol for RNA Re-precipitation
Dilute the RNA: Bring the volume of your resuspended RNA up to at least 50-100 µL with

nuclease-free water.

Add Salt and Ethanol: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes

of ice-cold 100% ethanol.

Precipitate: Mix well and incubate at -20°C for at least 30 minutes or at -80°C for 15-20

minutes.
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Pellet and Wash: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the RNA.

Proceed with the detailed ethanol wash protocol described above.

Final Recommendations from the Field
Vortexing the Pellet During the Wash is Key: Do not simply add and remove the ethanol

wash.[13] The physical disruption of the pellet is crucial for effective salt removal.

Use High-Quality Reagents: Ensure your ethanol and water are nuclease-free to maintain

the integrity of your RNA.

Don't Over-dry the Pellet: An over-dried pellet is significantly harder to resuspend and can

lead to a loss of yield.[15]

Consider Alternatives if Problems Persist: If you consistently face issues with LiCl

contamination, exploring alternative RNA purification methods, such as those utilizing silica-

based spin columns, may be beneficial for your workflow.[17]

By understanding the principles behind LiCl precipitation and implementing a rigorous washing

protocol, you can consistently obtain high-purity RNA that is ready for any downstream

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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